molecular formula C14H13N3OS B11049451 N-(1H-benzimidazol-2-ylmethyl)-2-(thiophen-2-yl)acetamide

N-(1H-benzimidazol-2-ylmethyl)-2-(thiophen-2-yl)acetamide

Cat. No. B11049451
M. Wt: 271.34 g/mol
InChI Key: KARCJACMGYCPJG-UHFFFAOYSA-N
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Description

N-(1H-benzimidazol-2-ylmethyl)-2-(thiophen-2-yl)acetamide is a synthetic organic compound that features both benzimidazole and thiophene moieties. Compounds containing these functional groups are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-benzimidazol-2-ylmethyl)-2-(thiophen-2-yl)acetamide typically involves the following steps:

    Formation of Benzimidazole Derivative: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or other suitable aldehydes.

    Attachment of Thiophene Group: The thiophene ring can be introduced through a coupling reaction, such as Suzuki or Stille coupling, using appropriate thiophene derivatives.

    Formation of Acetamide Linkage: The final step involves the formation of the acetamide linkage, which can be achieved by reacting the benzimidazole derivative with a thiophene acetic acid derivative under amide bond-forming conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions could target the benzimidazole ring or the acetamide linkage, potentially leading to amine derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the benzimidazole or thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring could yield thiophene sulfoxide or sulfone derivatives.

Scientific Research Applications

N-(1H-benzimidazol-2-ylmethyl)-2-(thiophen-2-yl)acetamide may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation of its pharmacological properties, such as antimicrobial, antiviral, or anticancer activities.

Mechanism of Action

The mechanism of action of N-(1H-benzimidazol-2-ylmethyl)-2-(thiophen-2-yl)acetamide would depend on its specific biological target. For example, if it acts as an antimicrobial agent, it might inhibit key enzymes or disrupt cell membranes. Molecular docking studies and biochemical assays would be necessary to elucidate its precise mechanism.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like albendazole and mebendazole, which are used as antiparasitic agents.

    Thiophene Derivatives: Compounds such as pioglitazone, used in the treatment of diabetes.

Uniqueness

N-(1H-benzimidazol-2-ylmethyl)-2-(thiophen-2-yl)acetamide is unique due to the combination of benzimidazole and thiophene moieties, which may confer distinct biological activities and chemical properties compared to other compounds.

properties

Molecular Formula

C14H13N3OS

Molecular Weight

271.34 g/mol

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-2-thiophen-2-ylacetamide

InChI

InChI=1S/C14H13N3OS/c18-14(8-10-4-3-7-19-10)15-9-13-16-11-5-1-2-6-12(11)17-13/h1-7H,8-9H2,(H,15,18)(H,16,17)

InChI Key

KARCJACMGYCPJG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CNC(=O)CC3=CC=CS3

Origin of Product

United States

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